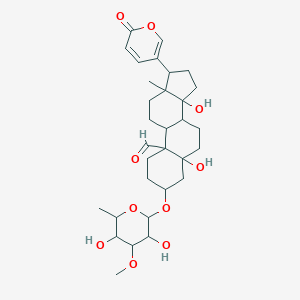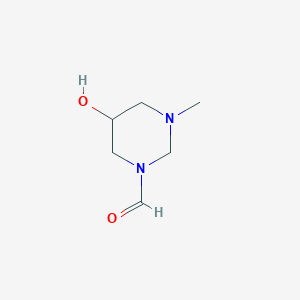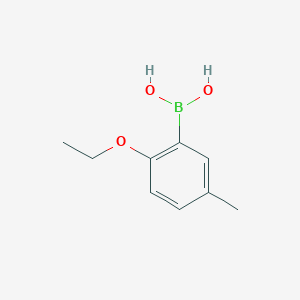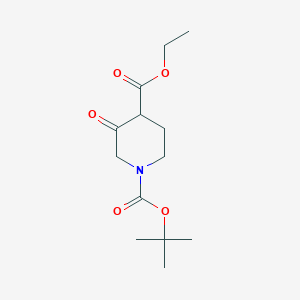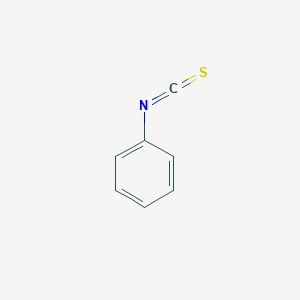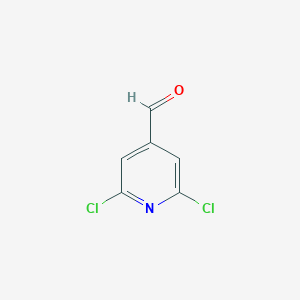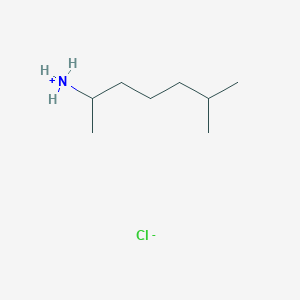
(1,5-Dimethylhexyl)ammonium chloride
Overview
Description
Mechanism of Action
Target of Action
(1,5-Dimethylhexyl)ammonium chloride, also known as Octodrine hydrochloride or 2-Amino-6-methylheptane hydrochloride, is an aliphatic secondary amine . It primarily targets the enzyme leucine aminotransferase , which plays a crucial role in the metabolism of the amino acid leucine.
Mode of Action
The compound acts as an inhibitor of leucine aminotransferase . By inhibiting this enzyme, it interferes with the normal metabolic processes involving leucine, leading to changes in the metabolic pathways.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of leucine Leucine aminotransferase is a key enzyme in this pathway, and its inhibition disrupts the normal metabolic processes
Pharmacokinetics
It is known that the compound is poorly absorbed when ingested orally . It is primarily eliminated through feces, with minimal amounts detected in urine . The compound displays low potential for bioaccumulation based on its low oral bioavailability and rapid excretion .
Result of Action
Its primary known effect is the inhibition of leucine aminotransferase , which disrupts the normal metabolism of leucine. The specific cellular effects of this disruption are a topic of ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .
Biochemical Analysis
Biochemical Properties
(1,5-Dimethylhexyl)ammonium chloride shows leucine aminotransferase inhibition . This suggests that it interacts with the enzyme leucine aminotransferase, which is involved in the metabolism of the amino acid leucine. The nature of this interaction is inhibitory, meaning that the presence of this compound reduces the activity of leucine aminotransferase .
Cellular Effects
Given its role as a leucine aminotransferase inhibitor , it may influence cellular processes related to amino acid metabolism
Molecular Mechanism
As a leucine aminotransferase inhibitor , it likely binds to this enzyme and prevents it from catalyzing the conversion of leucine to its metabolites This could potentially lead to changes in gene expression related to amino acid metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of leucine, as it shows leucine aminotransferase inhibition This suggests that it interacts with the enzyme leucine aminotransferase, which is involved in the metabolism of leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octodrine (hydrochloride) typically involves the alkylation of 2-aminoheptane with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of Octodrine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: Octodrine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophilic reagents, varying temperatures and solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Octodrine (hydrochloride) has been studied for various scientific research applications:
Comparison with Similar Compounds
Methylhexanamine: Shares structural similarities and stimulant properties with Octodrine.
1,3-Dimethylbutylamine: Another stimulant with similar pharmacological effects.
1,4-Dimethylamylamine: Known for its use in dietary supplements and performance enhancers.
Uniqueness of Octodrine: Octodrine is unique due to its specific molecular structure, which allows for a distinct interaction with adrenergic receptors. Its ability to increase both dopamine and noradrenaline uptake sets it apart from other stimulants, providing a balanced stimulant effect without excessive jitteriness or crash .
Properties
IUPAC Name |
6-methylheptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWFYMPBWLERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-59-8 | |
| Record name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octodrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,5-dimethylhexyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTODRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological effects of 2-amino-6-methylheptane hydrochloride observed in the study?
A1: The study by Warren et al. [] highlights several key pharmacological effects of 2-amino-6-methylheptane hydrochloride:
- Analgesic Effect: The compound demonstrated an ability to elevate the threshold for pain perception in cats. []
- Local Anesthetic Effect: When applied topically, it induced local anesthesia in the eyes of rabbits. []
- Cardiovascular Effects: 2-Amino-6-methylheptane hydrochloride exhibited a mild pressor effect (increasing blood pressure) in dogs, approximately 1/500th to 1/1000th the potency of epinephrine. It also increased heart rate and the force of heart muscle contractions. []
- Smooth Muscle Effects: While largely devoid of effects on the intestines, bladder, and respiration in the tested doses, high concentrations of the compound relaxed isolated segments of rabbit jejunum (part of the small intestine). []
Q2: Does 2-amino-6-methylheptane hydrochloride exhibit significant central nervous system stimulation?
A2: The research indicates that in rats, 2-amino-6-methylheptane hydrochloride did not demonstrate significant central nervous system stimulation at doses that were not toxic. [] This suggests that the compound may not possess strong stimulant properties within a safe dosage range.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
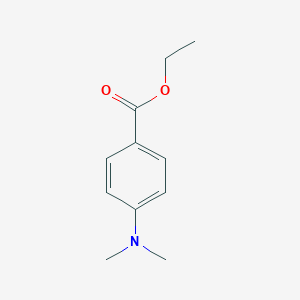
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

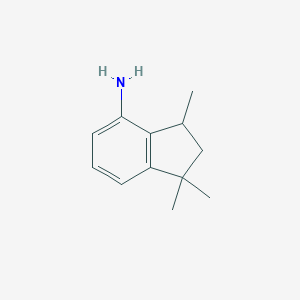
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
